Δ6 Desaturase Inhibition: cis-Vaccenate vs. trans-Vaccenate
In human skin fibroblasts, the cis isomer vaccenate (11c-18:1) demonstrates weak to negligible inhibition of Δ6 desaturase activity, contrasting sharply with its trans counterpart. Trans-vaccenate (11t-18:1) inhibits Δ6 desaturation, and this effect is quantified to be 50% of the inhibition caused by elaidate (9t-18:1), a potent trans fatty acid inhibitor [1]. This differential inhibitory profile underscores the critical role of stereochemistry in modulating enzyme-substrate interactions, where the cis configuration at the Δ11 position renders the molecule largely inert to Δ6 desaturase, whereas the trans configuration confers inhibitory capacity.
| Evidence Dimension | Inhibition of Δ6 desaturase activity |
|---|---|
| Target Compound Data | cis-vaccenate (11c-18:1): only slight inhibition |
| Comparator Or Baseline | trans-vaccenate (11t-18:1): inhibition is 50% of that of elaidate; elaidate (9t-18:1): potent inhibition |
| Quantified Difference | trans-vaccenate shows measurable inhibition (50% of elaidate), while cis-vaccenate shows only slight inhibition |
| Conditions | Human skin fibroblasts grown in lipid-free medium, assayed for [14C]linoleate desaturation |
Why This Matters
This stereochemical specificity is crucial for studies investigating the physiological effects of dietary trans fatty acids versus cis fatty acids on lipid metabolism and cellular function.
- [1] Rosenthal, M. D., & Whitehurst, M. C. (1983). Selective effects of isomeric cis and trans fatty acids on fatty acyl Δ9 and Δ6 desaturation by human skin fibroblasts. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 753(3), 450-459. View Source
